2-[3-(Chloromethyl)phenyl]pyrimidine 2-[3-(Chloromethyl)phenyl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 898289-51-5
VCID: VC3820926
InChI: InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)C2=NC=CC=N2)CCl
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

2-[3-(Chloromethyl)phenyl]pyrimidine

CAS No.: 898289-51-5

Cat. No.: VC3820926

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Chloromethyl)phenyl]pyrimidine - 898289-51-5

Specification

CAS No. 898289-51-5
Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 2-[3-(chloromethyl)phenyl]pyrimidine
Standard InChI InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2
Standard InChI Key AUWJTKGKFPDHDU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=NC=CC=N2)CCl
Canonical SMILES C1=CC(=CC(=C1)C2=NC=CC=N2)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[3-(chloromethyl)phenyl]pyrimidine, reflects its bifunctional architecture: a pyrimidine ring (positions 2 and 5) linked to a phenyl group substituted with a chloromethyl moiety at the meta position . Key identifiers include:

PropertyValueSource
CAS Number898289-51-5
Molecular FormulaC11H9ClN2\text{C}_{11}\text{H}_{9}\text{ClN}_{2}
Molecular Weight204.66 g/mol
SMILESClCC1=CC(C2=NC=CC=N2)=CC=C1
Boiling Point311.6±34.0 °C (predicted)
Density1.319±0.06 g/cm³ (predicted)

The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) enhances reactivity, facilitating nucleophilic substitutions or cross-coupling reactions, while the pyrimidine ring contributes to π-stacking interactions in biological systems .

Synthesis and Reactivity

Synthetic Routes

2-[3-(Chloromethyl)phenyl]pyrimidine is typically synthesized via Friedländer-type condensations or palladium-catalyzed coupling reactions. For example, 3-pyrimidin-2-ylbenzyl chloride can be prepared by chloromethylation of 2-phenylpyrimidine using chloromethylating agents like paraformaldehyde and HCl in acetic acid . Alternative methods involve:

  • Stepwise functionalization: Introducing the chloromethyl group after pyrimidine ring formation .

  • Heterocyclic annulation: Reacting 3-(chloromethyl)benzaldehyde with guanidine derivatives under acidic conditions .

Reactivity Profile

The chloromethyl group undergoes facile nucleophilic displacement, enabling the synthesis of derivatives such as:

  • Amine analogs: Reaction with primary/secondary amines yields NN-alkylated products .

  • Thioethers: Treatment with thiols produces sulfides .

  • Cross-coupling substrates: Suzuki-Miyaura couplings with aryl boronic acids afford biaryl systems .

A study by Patel and Mehta (2010) demonstrated its utility in synthesizing pyrimidine-quinoline hybrids via cyclocondensation with acetylacetone derivatives .

Applications in Pharmaceutical Research

CompoundPfPfGSK3 IC50_{50} (nM)PfPfPK6 IC50_{50} (nM)
18r174 ± 1619 ± 3
18s165 ± 1857 ± 2

The chloromethyl group may enhance membrane permeability or target engagement through covalent binding .

Prodrug Development

The reactive chlorine atom allows conjugation with prodrug moieties. For example, 5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine (CAS 1100598-50-2) is a PROTAC (proteolysis-targeting chimera) building block for degrading disease-related proteins .

Future Directions

Further research should explore:

  • Biological screening: Evaluating antiparasitic, anticancer, or antimicrobial activity .

  • Process optimization: Developing greener synthetic routes (e.g., microwave-assisted synthesis) .

  • Crystallography: Resolving 3D structures to inform drug design .

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